

what is the structure of N-methyl-N'-(propargyl-PEG4)-Cy5

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Compound of Interest

Compound Name: *N-methyl-N'-(propargyl-PEG4)-Cy5*

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Technical Guide: N-methyl-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N-methyl-N'-(propargyl-PEG4)-Cy5**, a fluorescent labeling reagent and bifunctional linker. It details the molecule's structure, physicochemical properties, and its application in bioconjugation, particularly through copper-catalyzed click chemistry.

Molecular Structure and Core Components

N-methyl-N'-(propargyl-PEG4)-Cy5 is a complex organic molecule engineered for specific biochemical applications. Its structure can be deconstructed into three primary functional units:

- **Cyanine 5 (Cy5) Core:** The foundational component is the Cy5 dye, a member of the cyanine dye family. This indocyanine structure is responsible for the molecule's fluorescent properties, with a characteristic far-red to near-infrared excitation and emission profile, which is advantageous for minimizing background fluorescence in biological samples.^[1] The Cy5 core in this specific molecule is asymmetrically substituted.

- **Polyethylene Glycol (PEG4) Linker:** A tetraethylene glycol (PEG4) spacer is covalently attached to one of the nitrogen atoms of the Cy5 core. This hydrophilic PEG linker enhances the molecule's solubility in aqueous buffers and provides a flexible spacer arm, which can mitigate potential steric hindrance when conjugating to target biomolecules.
- **Propargyl Group:** Terminating the PEG4 linker is a propargyl group, which contains a reactive alkyne functional group ($-C\equiv CH$).^{[2][3][4]} This alkyne is crucial for the molecule's primary application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.^{[2][3]}

The molecule's full chemical name is 3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-2-((1E,3E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium chloride.^[4]

Physicochemical and Spectroscopic Data

The key quantitative properties of **N-methyl-N'-(propargyl-PEG4)-Cy5** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	2107273-04-9	^{[4][5][6]}
Molecular Formula	C ₃₇ H ₄₇ ClN ₂ O ₄	^[4]
Molecular Weight	619.24 g/mol (or 620.30 g/mol)	^{[4][6]}
Excitation Maximum (λ _{ex})	~649 nm	^{[1][4][7]}
Emission Maximum (λ _{em})	~667 nm	^{[1][4][7]}
Molar Extinction Coefficient	~232,000 cm ⁻¹ M ⁻¹	^[5]

Key Applications and Experimental Protocols

N-methyl-N'-(propargyl-PEG4)-Cy5 is primarily utilized as a fluorescent tagging reagent in bioconjugation reactions. Its alkyne group allows for the covalent attachment of the photostable Cy5 fluorophore to various azide-modified molecules, such as proteins, nucleic acids, or small-

molecule ligands, via click chemistry.^{[4][7]} This makes it a valuable tool in the synthesis of fluorescent probes and PROTACs (PROteolysis TArgeting Chimeras).^{[2][3]}

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for labeling an azide-containing biomolecule with **N-methyl-N'-(propargyl-PEG4)-Cy5**.

Materials:

- **N-methyl-N'-(propargyl-PEG4)-Cy5** (Alkyne-Cy5)
- Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
- Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
- DMSO (for dissolving reagents)

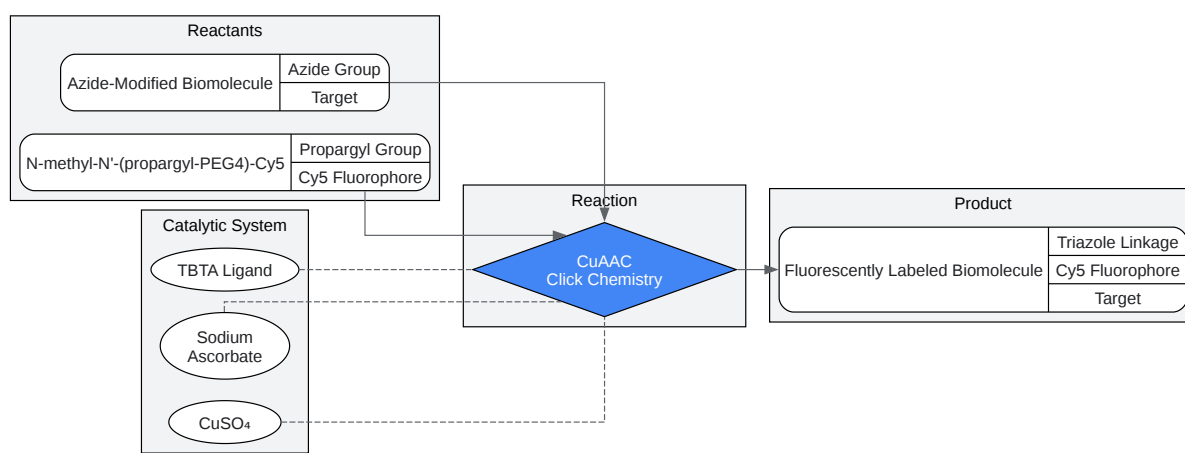
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the Azide-modified biomolecule in an appropriate reaction buffer.
 - Prepare a 10 mM stock solution of **N-methyl-N'-(propargyl-PEG4)-Cy5** in anhydrous DMSO.
 - Prepare a 50 mM stock solution of CuSO_4 in deionized water.

- Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
- Prepare a 10 mM stock solution of TBTA in DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine the Azide-modified biomolecule with the reaction buffer.
 - Add the **N-methyl-N'-(propargyl-PEG4)-Cy5** stock solution. A 1.5 to 5-fold molar excess relative to the azide-biomolecule is typically recommended.
 - Add the TBTA ligand to the reaction mixture and vortex briefly.
 - Premix the CuSO₄ and sodium ascorbate solutions. Add this mixture to the reaction tube to initiate the cycloaddition. The final concentration of copper is typically in the range of 50-100 μM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed in the dark to protect the Cy5 fluorophore from photobleaching.
- Purification:
 - Following incubation, the labeled biomolecule can be purified from excess reagents using standard methods such as size exclusion chromatography (e.g., desalting columns), dialysis, or precipitation, depending on the nature of the biomolecule.
- Analysis:
 - Confirm successful conjugation by measuring the absorbance at ~280 nm (for protein) and ~649 nm (for Cy5). The degree of labeling can be calculated using the respective molar extinction coefficients.

Visualized Workflow and Pathways

The central utility of **N-methyl-N'-(propargyl-PEG4)-Cy5** is its participation in the CuAAC reaction. The following diagram illustrates this experimental workflow.



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Caption: Workflow for CuAAC using **N-methyl-N'-(propargyl-PEG4)-Cy5**.

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